3,6-dicyclopropyl-N-(2-ethoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
3,6-DICYCLOPROPYL-N~4~-(2-ETHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazolo[5,4-b]pyridine derivatives, including 3,6-DICYCLOPROPYL-N~4~-(2-ETHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE, typically involves the heterocyclization of 5-aminoisoxazoles with 1,3-dielectrophiles . One common method includes the reaction of 5-amino-3-methylisoxazole with Mannich bases in pyridine under reflux conditions . Another approach involves the recyclization of 4-acyl-1H-pyrrole-2,3-diones with isoxazole to form α-ketoamides .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
3,6-DICYCLOPROPYL-N~4~-(2-ETHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Isoxazole derivatives can be oxidized to form N-oxides.
Reduction: Reduction of the isoxazole ring can lead to the formation of isoxazolines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce isoxazolines .
Scientific Research Applications
3,6-DICYCLOPROPYL-N~4~-(2-ETHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 3,6-DICYCLOPROPYL-N~4~-(2-ETHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to interact with enzymes, receptors, and other proteins, leading to various biological effects . The exact molecular targets and pathways for this compound are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Isoxazole: The parent compound with a five-membered ring containing one oxygen and one nitrogen atom.
Isoxazolines: Reduced derivatives of isoxazoles.
Isoxazolopyridines: Compounds with a fused pyridine ring.
Uniqueness
3,6-DICYCLOPROPYL-N~4~-(2-ETHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other isoxazole derivatives .
Properties
Molecular Formula |
C21H21N3O3 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
3,6-dicyclopropyl-N-(2-ethoxyphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H21N3O3/c1-2-26-17-6-4-3-5-15(17)22-20(25)14-11-16(12-7-8-12)23-21-18(14)19(24-27-21)13-9-10-13/h3-6,11-13H,2,7-10H2,1H3,(H,22,25) |
InChI Key |
KQMNQCLIJLMQBE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC(=NC3=C2C(=NO3)C4CC4)C5CC5 |
Origin of Product |
United States |
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